N-methyl-4-pyrimidin-5-ylbut-3-en-1-amine
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Overview
Description
Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine is a compound with the molecular formula C₉H₁₃N₃ and a molecular weight of 163.22 g/mol . This compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of the pyrimidine ring makes this compound of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine typically involves the reaction of pyrimidine derivatives with appropriate alkylating agents. One common method involves the use of a Diels-Alder reaction between a pyrimidine derivative and an appropriate diene, followed by reduction and alkylation steps . The reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts like palladium or copper to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, alkoxides, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce alkylated amines .
Scientific Research Applications
Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting or modulating their functions. This interaction can lead to various biological effects, including antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine include other pyrimidine derivatives, such as:
2-(Pyridin-2-yl)pyrimidine: Known for its antifibrotic activities.
Quinolinyl-pyrazoles: Exhibiting pharmacological activities similar to pyrimidine derivatives.
Uniqueness
Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the but-3-en-1-yl group attached to the pyrimidine ring differentiates it from other pyrimidine derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic potentials .
Properties
Molecular Formula |
C9H13N3 |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-methyl-4-pyrimidin-5-ylbut-3-en-1-amine |
InChI |
InChI=1S/C9H13N3/c1-10-5-3-2-4-9-6-11-8-12-7-9/h2,4,6-8,10H,3,5H2,1H3 |
InChI Key |
XBTZRFSIPNDBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC=CC1=CN=CN=C1 |
Origin of Product |
United States |
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